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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
3-(4-Methoxyphenyl)isoxazole (CAS No: 61428-20-4), a heterocyclic compound of significant
interest in medicinal chemistry and materials science. As a key structural motif, the isoxazole
ring imparts a unique combination of electronic and steric properties that are advantageous for
the design of novel therapeutic agents and functional materials.[1] This document details the
compound's structural characteristics, spectroscopic profile, and key physicochemical
parameters relevant to drug development professionals, including solubility, lipophilicity, and
synthetic accessibility. By integrating established analytical methodologies with insights into
their practical application, this guide serves as an essential resource for researchers engaged
in the synthesis, characterization, and application of isoxazole-based compounds.

Chemical Identity and Structural Elucidation

3-(4-Methoxyphenyl)isoxazole is an aromatic heterocyclic compound featuring a central five-
membered isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position. The
isoxazole core is a notable pharmacophore, present in a range of biologically active molecules.

[2]
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Identifier Value Source

3-(4-methoxyphenyl)-1,2-

IUPAC Name
oxazole
CAS Number 61428-20-4 [1]
Molecular Formula C10HoNO:2 [11[3]
Molecular Weight 175.19 g/mol [11[3]
, COC1=CC=C(C=C1)C2=CC=
Canonical SMILES [3]

NO2
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Molecular Structure

The molecular structure consists of two key moieties: the planar isoxazole ring and the 4-
methoxyphenyl group. The linkage between these two rings allows for rotational freedom,
influencing the molecule's overall conformation.

Caption: 2D structure of 3-(4-Methoxyphenyl)isoxazole.

While a crystal structure for the parent compound is not readily available in peer-reviewed
literature, analysis of the closely related 5-amino-3-(4-methoxyphenyl)isoxazole reveals key
structural characteristics.[4] In this analogue, the dihedral angle between the isoxazole and
phenyl rings is a mere 7.30(13)°, indicating a high degree of planarity across the molecule.[4]
This planarity suggests significant electronic conjugation between the two ring systems, which
can influence both its spectroscopic properties and its interactions with biological targets. The
crystal packing of the amino-analogue is stabilized by N—H---N hydrogen bonds.[4]

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)isoxazole is
presented below. It is important to note that while some data is derived from experimental work
on closely related analogues, other values are from commercial sources or computational
models and should be confirmed experimentally.
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Property Value Method/Source
White to off-white crystalline ) )

Appearance Commercial Supplier[1]
powder

Melting Point 46-53 °C Commercial Supplier[1]

Boiling Point Not experimentally determined

Topological Polar Surface Area

(TPSA) 35.26 A2 Computational[5]
Computed logP (cLogP) 2.35 Computational[5]
Hydrogen Bond Donors 0 Computational[5]
Hydrogen Bond Acceptors 3 Computational[5]
Rotatable Bonds 2 Computational[5]

Spectroscopic Profile

Definitive characterization of 3-(4-Methoxyphenyl)isoxazole relies on a combination of
spectroscopic techniques. While a complete, published dataset for this specific molecule is
sparse, the expected spectral features can be reliably predicted based on its structure and data
from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,
isoxazole, and methoxy protons. Based on data for 5-(3-chlorophenyl)-3-(4-
methoxyphenyl)isoxazole, the methoxy protons (—OCHs) should appear as a sharp singlet
around 3.85 ppm.[6] The protons on the 4-methoxyphenyl ring will likely present as two
doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a para-substituted
benzene ring. The isoxazole ring protons will also appear in the aromatic region, with their
exact shifts influenced by the electronic environment.

e 13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key
expected signals include the methoxy carbon at approximately 55.2 ppm.[6] The aromatic
carbons of the phenyl ring are expected between 114 and 160 ppm. The carbons of the
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isoxazole ring are anticipated to be in a similar range, with the carbon attached to the oxygen
(C5) being the most downfield. For the related compound, [3-(4-methoxyphenyl)isoxazole-
5-yl]-methanol, the isoxazole carbons attached to the phenyl ring and the methylene group
were observed at 159.89 and 160.93 ppm, respectively.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional
groups present in the molecule. Key expected peaks for the related 5-(3-chlorophenyl)-3-(4-
methoxyphenyl)isoxazole include:[8]

e ~3100 cm~* Aromatic C-H stretching.

e ~2840-2960 cm~1: Aliphatic C-H stretching from the methoxy group.

e ~1607 cm~1: C=N stretching of the isoxazole ring.

e ~1500-1600 cm~1: Aromatic C=C stretching.

e ~1240-1290 cm~1: Asymmetric C-O-C stretching of the methoxy ether.

e ~1030-1170 cm~%: Symmetric C-O-C stretching and isoxazole ring vibrations.

Mass Spectrometry (MS)

In mass spectrometry, 3-(4-Methoxyphenyl)isoxazole is expected to show a molecular ion
peak (M*) at an m/z value corresponding to its molecular weight of 175.19.

Solubility, Lipophilicity, and lonization
Solubility Profile

While quantitative experimental solubility data for 3-(4-Methoxyphenyl)isoxazole is not widely
published, its structural features suggest it is a sparingly soluble compound in aqueous media
and more soluble in organic solvents. The methoxy group can enhance solubility to some
extent.[1] For drug development purposes, solubility would need to be experimentally
determined in pharmaceutically relevant solvents and buffer systems.
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Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption,
distribution, metabolism, and excretion (ADME) properties. A computationally derived logP
value for this compound is 2.35, indicating a moderate degree of lipophilicity.[5] This value
suggests that the molecule is likely to have good membrane permeability, a desirable
characteristic for orally administered drugs.

lonization Constant (pKa)

The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The
precise pKa value determines the extent of ionization at physiological pH, which in turn affects
solubility, receptor binding, and membrane transport. An experimental pKa for 3-(4-
Methoxyphenyl)isoxazole is not readily available in the literature and would require
experimental determination.

Synthesis and Purification

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A
common and effective method involves the reaction of a chalcone intermediate with
hydroxylamine hydrochloride.[2]

General Synthetic Pathway

A plausible synthetic route to 3-(4-Methoxyphenyl)isoxazole involves the Claisen-Schmidt
condensation of 4-methoxyacetophenone with a suitable aldehyde to form a chalcone, followed
by cyclization with hydroxylamine hydrochloride in the presence of a base.
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Caption: Generalized synthetic workflow for 3-(4-Methoxyphenyl)isoxazole.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are
recommended for the characterization of 3-(4-Methoxyphenyl)isoxazole.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key
indicator of purity. It measures the heat flow into or out of a sample as a function of temperature
or time.

Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 3-(4-Methoxyphenyl)isoxazole into a
standard aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen
atmosphere.

Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm.
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Caption: Workflow for Melting Point Determination by DSC.

Protocol: Determination of Aqueous Solubility by Shake-
Flask Method (OECD 105)

Rationale: The shake-flask method is the gold standard for determining the solubility of a
compound in a given solvent. It ensures that an equilibrium between the dissolved and
undissolved solute is reached.
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Methodology:

o Sample Preparation: Add an excess amount of 3-(4-Methoxyphenyl)isoxazole to a known
volume of purified water (or relevant buffer) in a glass flask.

o Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for 24-48
hours to ensure equilibrium is reached.

e Phase Separation: Centrifuge the suspension to separate the undissolved solid.

o Quantification: Carefully remove an aliquot of the clear supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as
HPLC-UV.

Add excess compound to
known volume of solvent

:

Agitate at constant temp
for 24-48 hours

:

Centrifuge to separate
undissolved solid

:

Analyze supernatant
concentration by HPLC-UV
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Caption: Workflow for Solubility Determination.

Applications and Future Directions

3-(4-Methoxyphenyl)isoxazole serves as a valuable building block in the synthesis of more
complex molecules with potential therapeutic applications. The isoxazole scaffold is known to
exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and
anticancer properties.[8] The specific substitution pattern of this compound makes it a
candidate for further chemical modification to explore its structure-activity relationships in
various biological assays.

Conclusion

3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound with physicochemical properties
that make it an attractive scaffold for drug discovery and materials science. Its moderate
lipophilicity and structural planarity are favorable for biological activity. This guide has provided
a detailed overview of its known properties and outlined standardized methods for its further
characterization. The continued investigation of this and related isoxazole derivatives is a
promising avenue for the development of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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